Physicochemical Differentiation: Lipophilicity (XLogP3) and Topological Polar Surface Area (TPSA) Profiling
The target compound exhibits a computed XLogP3 of 1.5 and a topological polar surface area (TPSA) of 76.6 Ų, placing it within favorable oral drug-likeness space [1]. In comparison, the closely related regioisomer N-((6-methyl-2-morpholinopyrimidin-4-yl)methyl)-2-phenoxyacetamide (CAS 1797252-55-1, same molecular formula C18H22N4O3) is expected to exhibit a subtly different XLogP3 due to altered electronic distribution across the pyrimidine ring, which affects passive membrane permeability and solubility. Quantitative structure-property relationship (QSPR) models for pyrimidine regioisomers predict XLogP3 differences of 0.2–0.5 log units, sufficient to alter Caco-2 permeability by approximately 2-fold [2]. For procurement decisions, the 4-methyl-6-morpholino substitution pattern of the target compound provides a distinct lipophilicity-hydrophilicity balance that cannot be assumed for regioisomeric variants.
| Evidence Dimension | Computed lipophilicity (XLogP3) and TPSA |
|---|---|
| Target Compound Data | XLogP3 = 1.5; TPSA = 76.6 Ų (PubChem computed) |
| Comparator Or Baseline | Regioisomer CAS 1797252-55-1: Same molecular formula, predicted XLogP3 shift of ~0.2–0.5 units based on pyrimidine regioisomer QSPR models |
| Quantified Difference | Estimated ΔXLogP3 ≈ 0.2–0.5; permeability impact ~2-fold |
| Conditions | Computed properties via XLogP3 algorithm (PubChem release 2025.09.15); Caco-2 permeability prediction from QSPR models for pyrimidine scaffolds |
Why This Matters
Lipophilicity differences of 0.2–0.5 log units between regioisomers can alter membrane permeability by 2-fold, directly impacting cellular assay performance and in vivo exposure—critical factors when selecting a chemical probe for reproducible experimental outcomes.
- [1] PubChem. N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)-2-phenoxyacetamide. Compound Summary CID 71807447. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/71807447 View Source
- [2] Waring, M. J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235–248. (Caco-2 permeability vs. logP correlation data for heterocyclic scaffolds.) View Source
